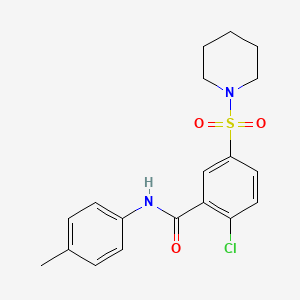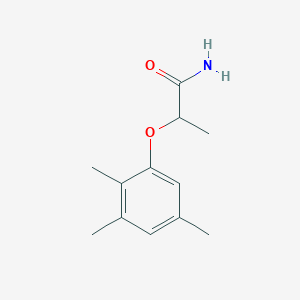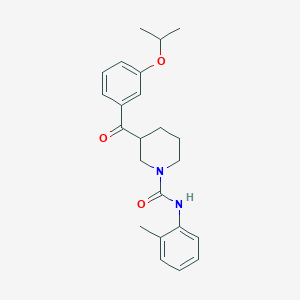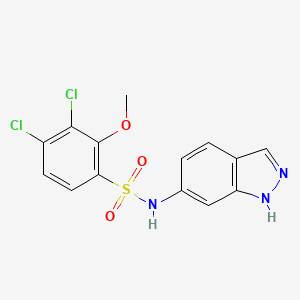
2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets such as PLCγ2 and AKT. This leads to the activation of various signaling pathways that promote B-cell survival, proliferation, and differentiation. 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide binds to the ATP-binding pocket of BTK and inhibits its activity, thereby blocking downstream signaling and inducing apoptosis of B-cells.
Biochemical and Physiological Effects
2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to induce apoptosis of CLL and NHL cells in vitro, as well as in vivo in xenograft models. In addition, 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the proliferation and survival of primary CLL and NHL cells from patients. 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide has also been shown to reduce the levels of several cytokines and chemokines that are involved in the pathogenesis of B-cell malignancies, such as IL-6 and CXCL13.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide is its high potency and selectivity for BTK, which allows for effective inhibition of B-cell receptor signaling with minimal off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for oral dosing and good tissue penetration. However, one of the limitations of 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide is its potential for drug-drug interactions, as it is metabolized by several cytochrome P450 enzymes. In addition, the long-term safety and efficacy of 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide in humans is still being evaluated.
Direcciones Futuras
Several potential future directions for research on 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide include:
1. Combination therapy with other targeted agents, such as inhibitors of PI3K or BCL-2, to enhance the anti-tumor activity of 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide.
2. Evaluation of 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide in combination with immunotherapy, such as checkpoint inhibitors or CAR-T cells, to enhance the anti-tumor immune response.
3. Investigation of the role of 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide in other B-cell malignancies, such as Waldenstrom's macroglobulinemia or mantle cell lymphoma.
4. Development of biomarkers to predict response to 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide and identify patients who are most likely to benefit from treatment.
5. Evaluation of the safety and efficacy of 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide in clinical trials, including phase 2 and 3 studies in patients with CLL and NHL.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide involves several steps, including the preparation of the key intermediate 2-chloro-5-nitrobenzoic acid, which is then converted into the corresponding amide using 4-methylphenylamine and piperidine as the amine and base, respectively. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide has potent anti-tumor activity in xenograft models of CLL and NHL, with minimal toxicity to normal tissues.
Propiedades
IUPAC Name |
2-chloro-N-(4-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-5-7-15(8-6-14)21-19(23)17-13-16(9-10-18(17)20)26(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWKFKMHDVPJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methylphenyl)-5-(piperidine-1-sulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6045908.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6045921.png)
![N-(tert-butyl)-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6045928.png)
![2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6045931.png)
![N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6045932.png)


![N-(2-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6045957.png)
![4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6045967.png)
![6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6045969.png)
![{1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6045971.png)

![2-[4-(2,5-difluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6045994.png)
